![molecular formula C24H19F2NO4 B2557403 Fmoc-2,3-Difluoro-L-Phenylalanine CAS No. 1260605-30-8](/img/structure/B2557403.png)
Fmoc-2,3-Difluoro-L-Phenylalanine
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Overview
Description
Fmoc-2,3-Difluoro-L-Phenylalanine is a chemical compound with the molecular formula C24H19F2NO4 . It is used to produce high-quality peptides .
Synthesis Analysis
Fmoc-dipeptides, which include Fmoc-2,3-Difluoro-L-Phenylalanine, can self-assemble and form hydrogel materials in aqueous media. The position and number of methyl groups introduced onto the α carbons of the Fmoc-dipeptides by α-methyl-L-phenylalanine have a marked influence on the morphology of the supramolecular nanostructure as well as the hydrogel (network) formation ability .Molecular Structure Analysis
The molecular weight of Fmoc-2,3-Difluoro-L-Phenylalanine is 423.4 g/mol . Its IUPAC name is (2S)-3-(2,3-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid .Physical And Chemical Properties Analysis
Fmoc-2,3-Difluoro-L-Phenylalanine has a molecular weight of 423.4 g/mol, an XLogP3-AA of 4.8, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 6, and a rotatable bond count of 7 .Scientific Research Applications
Hydrogel Formation
Fmoc-2,3-Difluoro-L-Phenylalanine can be used in the formation of hydrogels . Hydrogels are three-dimensional networks of hydrophilic polymers that can absorb and retain significant amounts of water. They are used in a variety of applications, including drug delivery systems, tissue engineering, and wound dressings .
Self-Assembly Studies
This compound is used in studies of self-assembly, a process where molecules spontaneously organize into a structurally organized system . Understanding self-assembly is crucial for the development of nanotechnology and materials science .
Fabrication of Biofunctional Materials
Fmoc-2,3-Difluoro-L-Phenylalanine is used in the fabrication of various biofunctional materials . These materials have biological functions that can be used in a variety of applications, including biosensors, drug delivery systems, and tissue engineering .
Peptide Synthesis
This compound is used for producing high-quality peptides . Peptides have a wide range of applications in biological research, including the study of protein function and the development of new therapeutic agents .
Drug Release Studies
Fmoc-2,3-Difluoro-L-Phenylalanine can be used in drug release studies . Understanding how drugs are released from their delivery systems is crucial for the development of effective therapeutic agents .
Study of Non-Covalent Interactions
This compound is used in the study of non-covalent interactions . These interactions play a key role in many biological processes, including protein folding, enzyme function, and DNA replication .
Mechanism of Action
Safety and Hazards
Future Directions
Fmoc-phenylalanine-based hydrogels, which include Fmoc-2,3-Difluoro-L-Phenylalanine, have drawn considerable attention due to their numerous advantages such as a high degree of hydration, biocompatibility, stability, and direct application at an infectious site . These hydrogels can undergo gelation by simple pH modulation and can be used for various biological applications .
properties
IUPAC Name |
(2S)-3-(2,3-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2NO4/c25-20-11-5-6-14(22(20)26)12-21(23(28)29)27-24(30)31-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-11,19,21H,12-13H2,(H,27,30)(H,28,29)/t21-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNEDJBJASVXQIC-NRFANRHFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C(=CC=C4)F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C(=CC=C4)F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-2,3-Difluoro-L-Phenylalanine |
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